2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the 3,4-dihydroquinazolin-4-one class, characterized by a bicyclic core structure with a ketone at position 3. Key structural features include:
- Position 3: A 2-phenylethyl substituent, which enhances lipophilicity and may influence receptor binding .
- Position 6: A morpholin-4-yl group, contributing to solubility and hydrogen-bonding capacity .
- Position 2: A sulfanyl group linked to a 2-fluorophenylmethyl moiety, which could improve metabolic stability compared to non-fluorinated analogues .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-24-9-5-4-8-21(24)19-34-27-29-25-11-10-22(30-14-16-33-17-15-30)18-23(25)26(32)31(27)13-12-20-6-2-1-3-7-20/h1-11,18H,12-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJKSSBCKYZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Attachment of the Fluorophenyl Group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl group.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: This compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations:
Synthesis Yields : Analogues with electron-donating groups (e.g., 4-methoxyphenyl in 7A10) exhibit higher yields (68%) compared to electron-withdrawing substituents (60% for 4-fluorophenyl in 7A4) .
Morpholinyl Substituents : The morpholin-4-yl group in the target compound and compound 17 is associated with moderate yields (45–68%), suggesting steric or electronic challenges during synthesis .
Structure-Activity Relationships (SAR)
- Morpholin-4-yl Group: Positioned at C6 in the target compound, this group may improve solubility but could sterically hinder interactions at certain binding sites. In contrast, compound 17’s morpholinylethyl group at N1 led to a 14-fold lower affinity compared to non-morpholine analogues .
- Fluorinated Substituents: The 2-fluorophenylmethylthio group in the target compound likely enhances metabolic stability compared to non-fluorinated derivatives like 7A4 and 7A10 .
Physicochemical Properties
- Hydrogen-Bonding Capacity : The morpholin-4-yl group provides hydrogen-bond acceptors, which may improve interactions with polar residues in enzymatic active sites .
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.54 g/mol. The structure includes a morpholine ring and a quinazolinone core, which are essential for its biological activity.
Biological Activity Overview
Quinazolinones are known for their wide range of biological activities, including:
- Anticancer : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Some compounds show efficacy against bacterial and fungal pathogens.
- Anti-inflammatory : Certain derivatives have been reported to reduce inflammation markers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study evaluated several quinazolinone derivatives for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent activity against these cell lines .
Case Study: MCF-7 Cell Line
In a detailed analysis of the MCF-7 breast cancer cell line:
- Compound Tested : 2-tolyl derivative showed an IC50 of 20.17 µM.
- Mechanism : Induced apoptosis was confirmed by flow cytometry, showing an increase in early apoptotic cells (up to 18.35% at 30 µM) compared to control .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has also been documented. In one study, various synthesized compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Moderate to strong activity was observed, particularly with compounds containing thiol groups .
Table 1: Antimicrobial Screening Results
| Compound No. | Target Organism | Activity Level |
|---|---|---|
| 1 | Staphylococcus aureus | Moderate |
| 2 | Escherichia coli | Strong |
| 3 | Candida albicans | Moderate |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds can interfere with cell cycle progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
